![molecular formula C9H10N4O2 B12930929 Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a compound that features a unique bicyclic heterocycle structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its presence in various biologically active molecules, including kinase inhibitors and antiviral drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through several methods:
From Pyrrole Derivatives: This method involves the reaction of pyrrole with suitable reagents to form the triazine ring.
Via Bromohydrazone: This approach uses bromohydrazone intermediates to construct the triazine scaffold.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the desired product.
Multistep Synthesis: This involves multiple steps, including cyclization and functional group transformations.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including kinase inhibition.
Medicine: It is a component of antiviral drugs like remdesivir, which is used to treat COVID-19.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets. For example, in the context of kinase inhibition, it binds to the active site of kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which is also found in various biologically active molecules.
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazine-4-amine: A potent PI3Kδ inhibitor.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with similar structural features.
Uniqueness
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in antiviral drugs like remdesivir highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H10N4O2 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8(10)7-3-2-6-4-11-5-12-13(6)7/h2-5,8H,10H2,1H3 |
Clé InChI |
ITPBQSVDKDSHNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=C2N1N=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


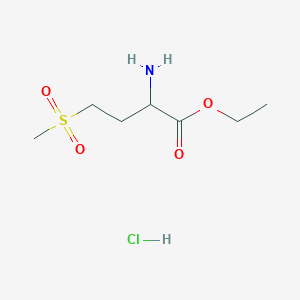
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
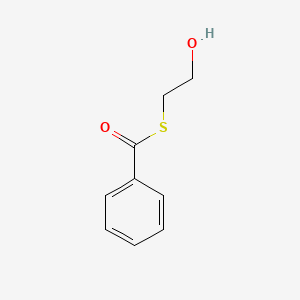
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
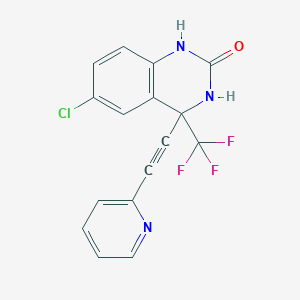
![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
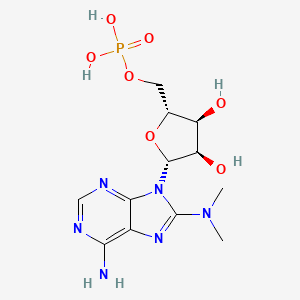
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
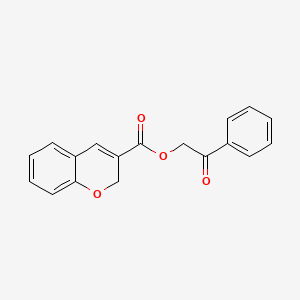
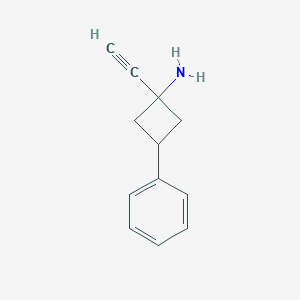
![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)

